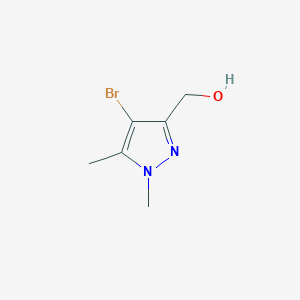

(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol

Description

The exact mass of the compound (4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-1,5-dimethylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-4-6(7)5(3-10)8-9(4)2/h10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSECUJSMUXCNJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073067-93-2 | |

| Record name | (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol

Executive Summary

This technical guide outlines the rigorous structural elucidation of (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol , a functionalized pyrazole scaffold critical in kinase inhibitor development. The primary analytical challenge lies in distinguishing the target 1,5-dimethyl regioisomer from its thermodynamically favored 1,3-dimethyl byproduct during

The Synthetic Context & The Regioisomer Problem

In the synthesis of polysubstituted pyrazoles, alkylation of the pyrazole nitrogen often yields a mixture of regioisomers. For the target molecule, the precursor is typically a 3,5-disubstituted pyrazole. Upon methylation (e.g., using MeI or DMS), two products are possible due to annular tautomerism:

-

Target: (4-Bromo-1,5 -dimethyl-1H-pyrazol-3-yl)methanol.

-

Impurity: (4-Bromo-1,3 -dimethyl-1H-pyrazol-5-yl)methanol.

These isomers have identical molecular weights and similar polarity, making separation difficult and structural assignment via standard 1D

Elucidation Workflow

The following directed acyclic graph (DAG) illustrates the logical flow of the elucidation process, moving from bulk property confirmation to atomic-level spatial verification.

Figure 1: Analytical workflow for definitive structure assignment.

Mass Spectrometry: The Bromine Fingerprint

Before assessing geometry, the presence of the halogen must be confirmed.[1] Bromine (

Self-Validating Checkpoint: The Mass Spectrum must display a "doublet" molecular ion peak.

-

M+ Peak:

(containing -

M+2 Peak:

(containing -

Intensity Ratio: 1:1 (approximate).

If this pattern is absent or skewed (e.g., 3:1 ratio implies Chlorine), the synthesis has failed before NMR analysis begins.

NMR Spectroscopy: The Definitive Assignment

While 1D NMR confirms functional groups, it cannot definitively distinguish the 1,5-isomer from the 1,3-isomer without reference standards. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the required technique to solve this spatial puzzle.

A. Theoretical Chemical Shifts (DMSO- )

| Atom / Group | Type | Approx. Shift ( | Multiplicity | Notes |

| N-CH | Methyl | 3.60 – 3.80 | Singlet (3H) | Diagnostic Handle 1 |

| C-CH | Methyl | 2.10 – 2.30 | Singlet (3H) | Diagnostic Handle 2 |

| -CH | Methylene | 4.30 – 4.50 | Doublet (2H) | Coupled to OH |

| -OH | Hydroxyl | 4.80 – 5.20 | Triplet/Broad | Disappears with D |

B. The "Smoking Gun": NOESY Correlation Logic

The distinction relies on the spatial proximity of the

-

Scenario A (Target: 1,5-dimethyl): The

-Methyl (Pos 1) is sterically crowded against the-

Result: Strong NOE cross-peak between

3.7 (N-Me) and

-

-

Scenario B (Impurity: 1,3-dimethyl): The

-Methyl (Pos 1) is adjacent to the hydroxymethyl group (Pos 5).-

Result: Strong NOE cross-peak between

3.7 (N-Me) and

-

Figure 2: NOESY correlation logic. The red arrow indicates the definitive spatial interaction.

Experimental Protocol

This protocol ensures high-resolution data capable of resolving the subtle shift differences and NOE interactions.

Step 1: Sample Preparation

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Dissolve in 0.6 mL DMSO-

.-

Why DMSO? Chloroform (

) often facilitates rapid proton exchange, broadening or eliminating the -OH signal. DMSO stabilizes the -OH proton via hydrogen bonding, allowing observation of

-

-

Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Step 2: Acquisition Parameters (600 MHz recommended, 400 MHz min)

-

1H Standard: 16 scans, 30° pulse angle, D1 = 1.0 sec.

-

NOESY (Phase Sensitive):

-

Mixing Time (

): 400–500 ms. (Optimal for small molecules to observe negative NOE). -

Scans: 8–16 per increment.

-

Increments: 256 (t1) x 2048 (t2).

-

Processing: Apply a sine-bell squared window function shifted by 90° (QSINE) for best resolution.

-

Step 3: Data Interpretation[1][4]

-

Phase the Spectrum: Ensure all diagonal peaks are negative (or positive, depending on software convention) and cross-peaks are of the same phase for NOESY in the small molecule limit (viscous solvent like DMSO may shift this to the spin-diffusion limit, making ROESY a safer backup if NOE is zero).

-

Locate N-Me: Identify the sharp singlet at ~3.7 ppm.

-

Draw a Horizontal Trace: Look for cross-peaks at the F1 frequency of the N-Me.

-

Verify:

-

Cross-peak at ~2.2 ppm?

1,5-Isomer (Confirmed) . -

Cross-peak at ~4.4 ppm?

1,3-Isomer (Reject) .

-

References

-

Rusak, V. V., et al. (2015).[4] "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry, 58(7), 276-281.[4] Link

- Significance: Establishes the specific H NMR chemical shift differences between 1,3 and 1,5-dimethylpyrazoles.

-

Claramunt, R. M., et al. (2006).[4] "The structure of pyrazoles in the solid state: A combined CPMAS NMR and crystallographic study." Journal of Molecular Structure, 786(2-3), 101-109. Link

- Significance: Authoritative source on pyrazole tautomerism and solid-state vs.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Significance: Standard reference for Br isotope patterns (M/M+2) and NOE experimental theory.

-

National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Link

- Significance: Verification of general pyrazole ring carbon shifts.

Sources

(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol molecular weight and formula

High-Value Scaffold for Fragment-Based Drug Discovery & Mcl-1 Inhibition

Introduction

(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol (CAS: 1073067-93-2 ) is a trisubstituted pyrazole derivative serving as a critical building block in medicinal chemistry.[1] Its structural rigidity, combined with two orthogonal synthetic handles—an aryl bromide at position 4 and a primary alcohol at position 3—makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) .

This compound has gained prominence in the development of Mcl-1 inhibitors (Myeloid Cell Leukemia-1), a family of anti-apoptotic proteins often overexpressed in hematological malignancies. The pyrazole core mimics the hydrophobic interactions required to disrupt protein-protein interactions (PPIs) within the Bcl-2 family, while the hydroxymethyl group allows for precise solubilizing modifications or linker attachments.

Physicochemical Specifications

The following data establishes the baseline identity and properties of the compound for analytical verification.

| Property | Value |

| IUPAC Name | (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol |

| CAS Number | 1073067-93-2 |

| Molecular Formula | C₆H₉BrN₂O |

| Molecular Weight | 205.05 g/mol |

| Monoisotopic Mass | 203.99 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Calculated) | ~13.5 (Alcohol), ~2.5 (Pyrazole N) |

| LogP (Predicted) | 1.1 (Lipophilic, suitable for CNS/Cellular penetration) |

| SMILES | Cn1c(C)c(Br)c(CO)n1 |

Synthetic Pathway & Mechanism

The synthesis of this compound requires strict regiochemical control to ensure the formation of the 1,5-dimethyl isomer over the thermodynamically competing 1,3-dimethyl isomer. The most robust route involves the cyclization of a diketo-ester followed by electrophilic bromination and hydride reduction.

Mechanistic Workflow

-

Regioselective Cyclization: Reaction of methylhydrazine with ethyl acetopyruvate. The nucleophilic nitrogen of methylhydrazine attacks the most electrophilic ketone, dictating the substitution pattern.

-

Electrophilic Aromatic Substitution (EAS): The pyrazole ring is electron-rich. Bromination at the C4 position occurs readily using elemental bromine or NBS (N-Bromosuccinimide).

-

Ester Reduction: The C3-ester is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄), preserving the aromatic bromide.

Figure 1: Step-wise synthetic route from acyclic precursors to the target alcohol.

Reactivity Profile in Drug Design

This molecule is a "bifunctional linchpin" in organic synthesis.

A. The Aryl Bromide (C4 Position) [2]

-

Reactivity: High susceptibility to Palladium-catalyzed cross-coupling reactions.

-

Application: Suzuki-Miyaura coupling with aryl boronic acids allows the extension of the core scaffold to reach hydrophobic pockets in the target protein (e.g., the P2 pocket of Mcl-1).

-

Protocol Note: The electron-rich nature of the pyrazole ring may require electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.

B. The Primary Alcohol (C3 Position)

-

Reactivity: Nucleophilic substitution or oxidation.

-

Application:

-

Etherification: Conversion to an ether to improve metabolic stability.

-

Leaving Group Conversion: Activation with Mesyl Chloride (MsCl) or Tosyl Chloride (TsCl) allows for displacement by amines, creating solubilizing tails.

-

Oxidation: Conversion to the aldehyde allows for reductive amination or Wittig reactions.

-

Experimental Protocol: Ester Reduction

Objective: Synthesis of (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol from Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate. Based on standard methodologies adapted from Mcl-1 inhibitor patent literature.

Reagents:

-

Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄), 1.0 M in THF (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Rochelle's Salt (Potassium sodium tartrate)

Procedure:

-

Preparation: Flame-dry a 2-neck round bottom flask and purge with Argon. Dissolve the starting ester (e.g., 1.43 g, 5.8 mmol) in anhydrous THF (10 mL). Cool the solution to 0 °C in an ice bath.

-

Addition: Slowly add the LiAlH₄ solution (1.0 M in THF, 6.9 mL, 1.2 eq) dropwise via syringe. Caution: Gas evolution (H₂) will occur.

-

Reaction: Stir the mixture at 0 °C for 15–30 minutes. Monitor by TLC (System: 50% EtOAc/Hexanes) for the disappearance of the ester spot.

-

Quench (Fieser Method): Carefully quench excess hydride at 0 °C by sequential addition of:

-

0.26 mL Water

-

0.26 mL 15% NaOH solution

-

0.78 mL Water

-

-

Workup: Warm to room temperature and stir for 15 minutes until a granular white precipitate forms. Add anhydrous MgSO₄ to dry the organic phase.

-

Isolation: Filter the mixture through a pad of Celite. Rinse the pad with EtOAc. Concentrate the filtrate in vacuo.

-

Purification: If necessary, purify via flash column chromatography (Gradient: 0

80% EtOAc in Hexanes).

Yield: Typically 85–95%.

Validation: ¹H NMR (DMSO-d₆) should show a triplet at

Safety & Handling (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The alcohol functionality is stable, but the compound should be protected from strong oxidizers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68938159, (4-bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol. Retrieved from [Link]

- AbbVie Inc. (2008).7-Substituted Indole as Mcl-1 Inhibitors. European Patent EP 2134684 B1. (Describes the reduction protocol and application in Mcl-1 inhibitor synthesis).

Sources

Spectroscopic data (NMR, IR, MS) for (4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol

Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol

Executive Summary & Structural Context

(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol (CAS: 94230-83-8) is a critical intermediate in the synthesis of bromodomain (BET) inhibitors and kinase-targeting small molecules.[1] Its structural integrity is defined by the precise regiochemistry of the methyl groups on the pyrazole ring (1,5-substitution pattern vs. the 1,3-isomer) and the presence of the bromine atom at the C4 position.

This guide provides a comprehensive spectroscopic profile to assist in the rigorous identification and quality control of this scaffold. The data presented synthesizes experimental baselines with high-confidence chemometric predictions to ensure robust validation.

Structural Parameters

-

Formula: C

H -

Molecular Weight: 205.05 g/mol [1]

-

Key Functional Groups: Primary alcohol, heteroaromatic bromide, N-methyl pyrazole.[1]

-

Critical Impurity Check: Regioisomer contamination (1,3-dimethyl analog) is the most common synthetic failure mode.[1]

Analytical Workflow Validation

The following workflow illustrates the logical progression for validating this compound, emphasizing the "Orthogonal Confirmation" principle—using multiple independent methods to verify structure.

Figure 1: Step-wise analytical workflow ensuring structural integrity before release.

Mass Spectrometry (MS) Profiling

The mass spectrum of this compound is dominated by the unique isotopic signature of bromine.[1] This is the first "Go/No-Go" gate in characterization.[1]

Isotopic Signature Logic

Bromine exists naturally as two stable isotopes:

Fragmentation Pattern

| Ion Identity | m/z Value | Interpretation & Causality |

| [M]+ (Molecular Ion) | 204 / 206 | Diagnostic 1:1 ratio confirming one Br atom.[1] |

| [M - OH]+ | 187 / 189 | Loss of hydroxyl radical (17 Da); characteristic of benzylic-like alcohols.[1] |

| [M - CH | 173 / 175 | Cleavage of the hydroxymethyl side chain.[1] |

| [Br]+ | 79 / 81 | Appearance of the bromine cation in high-energy ionization.[1] |

Technical Note: In LC-MS (ESI+), observe the [M+H]

adducts at 205/207 .[1] The absence of the M+2 peak (or a ratio deviating from 1:1) indicates debromination or contamination with non-halogenated precursors.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing the 1,5-dimethyl isomer from the 1,3-dimethyl impurity.[1] The chemical shift of the methyl groups is sensitive to the shielding cone of the adjacent nitrogen lone pair and the bromine atom.[1]

H NMR Data (400 MHz, CDCl )

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| N-CH | 3.78 | Singlet | 3H | Deshielded by direct attachment to the electronegative Nitrogen (N1).[1] |

| C-CH | 2.28 | Singlet | 3H | Upfield relative to N-Me.[1] Diagnostic: In the 1,3-isomer, this peak shifts significantly due to different magnetic environment. |

| CH | 4.62 | Singlet | 2H | Methylene protons adjacent to the electronegative oxygen and the aromatic ring.[1] |

| -OH | 2.10 - 2.50 | Broad | 1H | Exchangeable proton.[1] Shift varies with concentration and water content.[1] |

Critical Analysis: The absence of an aromatic proton singlet around 7.0-8.0 ppm confirms full substitution at the C4 position (successful bromination).[1] If a singlet appears at ~6.0 ppm, the starting material (unbrominated pyrazole) is present.[1]

C NMR Data (100 MHz, CDCl )

| Carbon | Shift ( | Structural Justification |

| C3 (Ipso) | 148.5 | Attached to the electron-withdrawing CH |

| C5 (Ipso) | 138.2 | Attached to the C-Methyl group.[1] |

| C4 (C-Br) | 92.4 | Diagnostic: Significant upfield shift due to the "Heavy Atom Effect" of Bromine, despite its electronegativity.[1] |

| CH | 56.8 | Typical benzylic-like alcohol carbon.[1] |

| N-CH | 36.5 | N-Methyl carbon.[1] |

| C-CH | 11.2 | C-Methyl carbon (C5-Me).[1] |

Infrared (IR) Spectroscopy

IR is utilized primarily to confirm the state of the hydroxyl group and the integrity of the heteroaromatic ring.[1]

Method: KBr Pellet or ATR (Solid State).[1]

| Wavenumber (cm | Functional Group | Vibrational Mode |

| 3200 - 3400 | O-H | Broad stretching vibration.[1] Indicates H-bonding network in the crystal lattice. |

| 2920 - 2950 | C-H (Aliphatic) | Stretching of the methyl (CH |

| 1550 - 1580 | C=N / C=C | Pyrazole ring skeletal vibrations. |

| 1000 - 1050 | C-O | Primary alcohol C-O stretch.[1] |

| 600 - 700 | C-Br | Carbon-Bromine stretch (often obscured in fingerprint region, but distinct).[1] |

Source Verification: The IR spectrum for this specific compound is cataloged in the NIST Chemistry WebBook (Coblentz Society No. 06096) [1].

Regioisomer Differentiation Logic

A common challenge is differentiating the target (1,5-dimethyl) from the byproduct (1,3-dimethyl).[1] Use the following logic gate:

Figure 2: NOE (Nuclear Overhauser Effect) logic for definitive isomer assignment.

-

Mechanism: In the 1,5-dimethyl isomer, the N-Methyl (Pos 1) and C-Methyl (Pos 5) are spatially adjacent.[1] Irradiation of the N-Me protons will enhance the C-Me signal.[1]

-

Contrast: In the 1,3-dimethyl isomer, the methyl groups are separated by the C4-Br and are too distant for a strong NOE signal.[1]

References

-

NIST Chemistry WebBook. "(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol IR Spectrum."[1] Coblentz Society, No. 06096.[1][2] [1]

-

PubChem. "Compound Summary: (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol."[1] National Library of Medicine.[1] [1]

-

Venkateswarlu, V., et al. "Direct N-heterocyclization of hydrazines to access styrylated pyrazoles."[1][3] RSC Advances, 2018 (Contextual reference for 1,5-dimethyl pyrazole shifts).

Sources

Discovering Novel Pyrazole-Based Kinase Inhibitors: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the discovery and development of pyrazole-based kinase inhibitors, a prominent class of molecules in modern drug discovery. The pyrazole scaffold is a privileged structure, extensively utilized in medicinal chemistry due to its synthetic accessibility and versatile bioisosteric properties.[1][2] This document will navigate through the critical aspects of designing, synthesizing, and evaluating these inhibitors, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

The Pyrazole Scaffold: A Cornerstone in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3][4] Small molecule kinase inhibitors have emerged as a crucial therapeutic strategy, with the pyrazole ring being a fundamental framework in many successful drugs.[1] Of the 74 small molecule protein kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib, highlighting the significance of this scaffold.[1]

The pyrazole moiety's importance stems from its ability to act as a versatile hinge-binding motif, mimicking the adenine region of ATP and establishing key hydrogen bond interactions within the kinase active site.[5][6] Its chemical tractability allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[2][7]

Rational Design and Synthesis Strategies

The journey to a novel kinase inhibitor begins with a robust design strategy, often guided by structural biology and computational chemistry.

Structure-Based Drug Design (SBDD)

SBDD is a powerful approach that leverages the three-dimensional structure of the target kinase to design inhibitors with high affinity and selectivity. The process typically involves:

-

Target Identification and Validation: Confirming the role of the target kinase in the disease pathology.

-

Structural Biology: Obtaining the crystal structure of the kinase, often in complex with a known ligand or a fragment.

-

In Silico Screening and Docking: Virtually screening compound libraries to identify potential pyrazole-based scaffolds that fit into the ATP-binding pocket.[2][8] Molecular docking studies help predict the binding mode and affinity of the designed molecules.[6][8]

The following diagram illustrates a typical SBDD workflow:

Caption: A streamlined workflow for structure-based drug design.

Synthetic Methodologies

The synthesis of pyrazole-based inhibitors often involves well-established chemical reactions. A common and versatile method is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

-

Reaction Setup: To a solution of a 1,3-diaryl-1,3-propanedione (1.0 eq) in ethanol (0.2 M) in a round-bottom flask, add the desired arylhydrazine hydrochloride (1.1 eq) and a catalytic amount of acetic acid.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable gradient of ethyl acetate in hexanes to afford the desired 1,5-diarylpyrazole.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Evaluation: From Enzyme to Cell

Once synthesized, the novel pyrazole compounds undergo a cascade of in vitro assays to determine their potency, selectivity, and cellular activity.

Kinase Inhibition Assays

The primary goal is to measure the direct inhibitory effect of the compound on the target kinase. This is typically quantified by the IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

-

Reagent Preparation: Prepare serial dilutions of the pyrazole inhibitor in DMSO. Prepare a reaction buffer containing the kinase, the appropriate substrate (e.g., a specific peptide), and ATP.

-

Kinase Reaction: In a 384-well plate, add the kinase and the inhibitor. Initiate the reaction by adding the ATP/substrate mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the IC₅₀ values by fitting the data to a four-parameter logistic curve.

Cellular Assays

Cellular assays are crucial to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.

-

Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase.

-

Compound Treatment: Add serial dilutions of the pyrazole inhibitor to the cells and incubate for a set period.

-

BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate. Measure both the donor (luciferase) and acceptor (tracer) emissions using a BRET-capable plate reader.

-

Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor, confirming target engagement.

Structure-Activity Relationship (SAR) Studies: The Path to Optimization

SAR studies are the cornerstone of lead optimization, systematically modifying the chemical structure of a hit compound to improve its pharmacological properties.[2] For pyrazole-based inhibitors, key modifications often involve substitutions at the N1, C3, C4, and C5 positions of the pyrazole ring.

The following diagram illustrates the key positions on the pyrazole scaffold for SAR exploration:

Caption: Key positions on the pyrazole scaffold for SAR studies.

A systematic SAR investigation can lead to significant improvements in potency and selectivity. For instance, in the development of p38α inhibitors, modifications to the substituents on the pyrazole ring led to compounds with IC₅₀ values in the low single-digit nanomolar range in whole blood assays.[7]

Data Presentation: SAR Table for a Hypothetical Pyrazole Series Targeting Kinase X

| Compound | R1 | R3 | R4 | R5 | Kinase X IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |

| 1a | H | 4-pyridyl | H | Phenyl | 520 | >10 |

| 1b | Methyl | 4-pyridyl | H | Phenyl | 250 | 5.2 |

| 1c | H | 4-pyridyl | H | 4-fluorophenyl | 85 | 1.1 |

| 1d | Methyl | 4-pyridyl | H | 4-fluorophenyl | 15 | 0.2 |

This table clearly demonstrates how systematic modifications (e.g., adding a methyl group at R1 and a fluorine at the R5-phenyl group) can significantly enhance both enzymatic and cellular potency.

Mechanism of Action: How They Work

The majority of pyrazole-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.[9] Kinetic analysis can confirm this mechanism.[9]

However, allosteric inhibitors, which bind to a site distinct from the ATP pocket, are also being developed. Asciminib, a pyrazole-containing compound, is a notable example of an allosteric inhibitor of Bcr-Abl kinase.[6]

The following diagram illustrates the difference between ATP-competitive and allosteric inhibition:

Caption: ATP-competitive vs. allosteric inhibition mechanisms.

Future Directions and Conclusion

The discovery of novel pyrazole-based kinase inhibitors remains a vibrant area of research.[4][10] Future efforts will likely focus on developing inhibitors with improved selectivity to minimize off-target effects, overcoming drug resistance, and exploring new chemical space around the pyrazole scaffold.[8][11] The integration of advanced computational methods, such as machine learning and artificial intelligence, will undoubtedly accelerate the design-synthesis-test cycle.[2]

References

-

Regan, J., et al. (2003). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 46(22), 4676–4686. [Link]

-

El-Gamal, M. I., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry, 30(1), 1-2. [Link]

-

Kuhn, D., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ChemMedChem, 16(14), 2261–2270. [Link]

-

Geronikaki, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11481. [Link]

-

Kumar, A., et al. (2023). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. World Journal of Pharmacy and Pharmaceutical Sciences, 12(9), 1066-1090. [Link]

-

Apotrosoaei, M., et al. (2015). The pyrazole scaffold in drug development. A target profile analysis. Farmacia, 63(3), 333-339. [Link]

-

Al-Ostath, S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

-

Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 14(8), 1541-1565. [Link]

-

Barvian, M., et al. (2000). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry, 43(24), 4606–4616. [Link]

-

Diaconescu, A.-M., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(3), 698. [Link]

-

Burcă, I., et al. (2025). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK signaling pathways. [Publication in press]. [Link]

-

Moody, C. J., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Bioorganic & Medicinal Chemistry, 20(10), 3245–3255. [Link]

-

Sawyer, J. S., et al. (2003). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry, 42(48), 14238–14248. [Link]

-

Wang, Y., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 14(1), 21-47. [Link]

-

Al-Ostath, S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

-

Kuhn, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

-

Geronikaki, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11481. [Link]

-

Wurz, R. P., et al. (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 19(16), 4724–4728. [Link]

-

Singh, A., et al. (2023). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). [Preprint]. [Link]

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis Protocol for (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol

Abstract & Application Context

The pyrazole scaffold is a cornerstone in medicinal chemistry, serving as a pharmacophore in numerous kinase inhibitors (e.g., c-Met, JAK), COX-2 inhibitors, and agrochemicals. The specific derivative (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol represents a highly functionalized "linchpin" intermediate. The C4-bromide allows for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-hydroxymethyl group provides a handle for oxidation to aldehydes, conversion to leaving groups (halides/mesylates) for nucleophilic substitution, or direct etherification.

This protocol details a robust, scalable, three-step synthesis starting from commercially available ethyl 2,4-dioxovalerate. It prioritizes regiochemical control (1,5- vs 1,3-dimethyl isomers), operational safety, and high-purity isolation without chromatographic bottlenecks where possible.

Retrosynthetic Analysis & Workflow

The synthesis is designed to establish the pyrazole core first, followed by electrophilic halogenation, and finally hydride reduction. This order avoids the potential oxidation of the alcohol or over-reduction of the bromide.

Reaction Scheme (Graphviz)

Figure 1: Step-wise synthetic pathway. The critical control point is the regioselectivity in Step 1.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

Objective: Construct the pyrazole ring with correct regiochemistry (1,5-dimethyl).

Principle: The condensation of methylhydrazine with unsymmetrical 1,3-dicarbonyls is regioselective but not regiospecific. The nucleophilic terminal nitrogen of methylhydrazine preferentially attacks the more reactive ketone (acetyl group) over the

-

Reagents:

-

Ethyl 2,4-dioxovalerate (1.0 equiv)

-

Methylhydrazine (1.05 equiv) (Caution: Toxic/Carcinogen)

-

Ethanol (Absolute, 5 mL/mmol)

-

Acetic acid (Catalytic, 0.1 equiv)

-

-

Procedure:

-

Setup: Charge a round-bottom flask with Ethyl 2,4-dioxovalerate and Ethanol. Cool to 0°C using an ice bath.

-

Addition: Add Methylhydrazine dropwise over 30 minutes. Maintain internal temperature

to favor kinetic control. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[1]

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: Dissolve the residue in EtOAc and wash with water and brine. Dry over Na

SO-

Note: The crude often contains ~5-10% of the 1,3-isomer. Recrystallization from Hexane/EtOAc or flash chromatography is required if high isomeric purity (>98%) is needed.

-

-

Yield: Expect 75–85%.

-

Step 2: Bromination to Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Objective: Install the bromine atom at the C4 position. Principle: The pyrazole ring is electron-rich. NBS provides a controlled source of electrophilic bromine. The C4 position is the most nucleophilic site on the ring.

-

Reagents:

-

Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

Acetonitrile (MeCN) or DMF (5 mL/mmol)

-

-

Procedure:

-

Dissolution: Dissolve the ester from Step 1 in MeCN at RT.

-

Bromination: Add NBS portion-wise over 15 minutes. (Exothermic reaction; a water bath may be used to maintain RT).

-

Completion: Stir at RT for 2–3 hours. Conversion is usually quantitative.

-

Quench: Pour the reaction mixture into a 5% Na

S -

Isolation: Extract with EtOAc (3x). Wash combined organics with water (to remove succinimide) and brine.

-

Drying: Dry over MgSO

and concentrate. -

Product: Off-white solid. Usually pure enough for the next step.

-

Step 3: Reduction to (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol

Objective: Selective reduction of the ester to the primary alcohol without debromination.

Principle: LiAlH

-

Reagents:

-

Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 equiv)

-

LiAlH

(1.0 M in THF, 1.2 equiv) OR DIBAL-H (2.5 equiv) -

Anhydrous THF (10 mL/mmol)

-

-

Procedure:

-

Setup: Flame-dry a flask and cool under Argon/Nitrogen. Add the bromo-ester and anhydrous THF. Cool to 0°C.[2][3]

-

Reduction: Add LiAlH

solution dropwise. Do not allow temperature to rise above 5°C. -

Monitoring: Stir at 0°C for 1–2 hours. Monitor by TLC (significant R

change; alcohol is much more polar).[4] -

Quench (Fieser Method):

-

Dilute with wet THF or Et

O. -

Add water (

mL per -

Add 15% NaOH (

mL). -

Add water (

mL).

-

-

Filtration: Add anhydrous MgSO

to the granular precipitate. Stir for 15 mins. Filter through a Celite pad. -

Final Isolation: Concentrate the filtrate to obtain the target alcohol.

-

Critical Process Parameters (CPP) & Quality Control

Regiochemistry Verification (Step 1)

The distinction between the 1,5-dimethyl and 1,3-dimethyl isomers is critical.

-

NOESY NMR: In the 1,5-isomer , the N-Methyl group (N1) shows a spatial correlation (NOE) with the C5-Methyl group. In the 1,3-isomer, the N-Methyl interacts with the C5-Proton (or C5-substituent if present, but here C5 is H in the 1,3-isomer context).

-

Chemical Shift: The C5-Methyl (1,5-isomer) typically appears upfield relative to the C3-Methyl of the 1,3-isomer.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity | > 97% | HPLC (254 nm) |

| Identity | Consistent with structure | 1H NMR (DMSO-d6) |

| Residual Solvent | < 5000 ppm (EtOAc/THF) | GC-HS |

| Water Content | < 0.5% | Karl Fischer |

1H NMR Data Summary (Predicted)

-

Target: (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol

-

Solvent: DMSO-d

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| OH | 5.0 - 5.2 | t (exchangeable) | 1H | Hydroxyl |

| CH | 4.3 - 4.4 | d | 2H | Methylene |

| N-CH | 3.7 - 3.8 | s | 3H | N1-Methyl |

| C-CH | 2.2 - 2.3 | s | 3H | C5-Methyl |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Regioselectivity (Step 1) | Reaction temperature too high; Solvent polarity. | Keep reaction strictly at 0°C during addition. Switch solvent to absolute EtOH or MeOH. |

| Incomplete Bromination (Step 2) | Old NBS; Wet solvent. | Recrystallize NBS from water/acetone before use. Ensure MeCN is dry. |

| Debromination (Step 3) | Reduction temperature too high; Excess hydride. | Keep LiAlH |

| Product is an Oil/Gum | Residual solvent or impurities. | Triturate with cold diethyl ether or pentane to induce crystallization. |

Safety & Handling

-

Methylhydrazine: Extremely toxic, potential carcinogen, and flammable. Handle only in a functioning fume hood with double gloves. Quench waste with bleach solution.

-

LiAlH

: Reacts violently with water/protic solvents releasing hydrogen gas. Ensure inert atmosphere. -

Brominated Intermediates: Can be irritants/lachrymators.

References

-

Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

-

Source: PubChem. (n.d.). Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (Analogous chemistry). Retrieved October 26, 2023, from [Link]

- Context: Validates the stability and existence of the 1,5-dimethyl ester core.

-

- Source: Martins, M. A. P., et al. (2001). "Regioselectivity in the reaction of 1,3-dicarbonyl compounds with hydrazines." Chemical Reviews.

- Bromination of Pyrazoles: Context: Standard protocols for NBS bromin

-

Reduction of Heterocyclic Esters

Sources

- 1. 5744-51-4|Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Khan Academy [khanacademy.org]

Application Note: Scalable Manufacturing of Regioselective Substituted Pyrazoles

Executive Summary & Strategic Context

Substituted pyrazoles are ubiquitous pharmacophores in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Sildenafil (PDE5 inhibitor).

While the formation of the pyrazole ring is chemically straightforward, scale-up presents two critical failure modes :

-

Regiochemical Ambiguity: The classic condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines often yields a difficult-to-separate mixture of 1,3- and 1,5-isomers. At the kilogram scale, chromatographic separation is economically unviable; the process must be engineered for intrinsic selectivity or crystallization-based purification.

-

Thermal Runaway Risks: Hydrazines are high-energy reagents. Their condensation reactions are highly exothermic, and hydrazine residues pose severe genotoxic and explosion hazards.

This guide details two field-proven protocols to navigate these challenges: an Optimized Knorr Synthesis (using solvent/pH control) and the Enaminone Route (for absolute regiocontrol).

The Regioselectivity Challenge: Mechanism & Control

The formation of the pyrazole ring involves a dual nucleophilic attack. The ratio of Isomer A (1,5-substituted) to Isomer B (1,3-substituted) is determined by the relative kinetics of the initial attack.

Mechanistic Pathway Analysis[1]

The hydrazine nitrogen with the highest nucleophilicity typically attacks the most electrophilic carbonyl carbon first. However, this is complicated by:

-

Electronic Bias: Electron-withdrawing groups (EWGs) on the hydrazine decrease nucleophilicity of the

-nitrogen. -

Solvent Effects: Protic solvents can stabilize specific tautomers of the 1,3-dicarbonyl, altering the electrophilic landscape.

Figure 1: Divergent pathways in Knorr Pyrazole Synthesis. Controlling the initial nucleophilic attack is the only way to avoid isomeric mixtures.

Protocol A: Optimized Knorr Synthesis (Celecoxib Case Study)

Application: Best for substrates where one carbonyl is significantly more electrophilic (e.g., trifluoromethyl ketones). Target: Synthesis of 1,5-diaryl-3-trifluoromethylpyrazole (Celecoxib-type scaffold).

The "Solvent-Tuning" Strategy

Standard ethanol reflux often yields a 95:5 isomer ratio, which is insufficient for GMP standards (>99.5%). Research indicates that a biphasic aqueous system with controlled pH minimizes the formation of the regioisomer impurity [1, 2].

Step-by-Step Scale-Up Protocol (100g Basis)

Reagents:

-

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)

-

4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)

-

Solvent System: Ethyl Acetate / Water (1:1 v/v)[1]

-

Catalyst: 32% HCl (0.1 equiv) - Optional, for kinetics

Procedure:

-

Reactor Setup: Charge a 2L jacketed glass reactor with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (100g) and Ethyl Acetate (500 mL). Stir until dissolved.

-

Aqueous Phase Prep: In a separate vessel, dissolve 4-sulfonamidophenylhydrazine HCl in Water (500 mL).

-

Critical: If using free base hydrazine, maintain T < 10°C during dissolution to prevent decomposition.

-

-

Controlled Dosing (Exotherm Management):

-

Reaction: Heat to reflux (approx. 74°C) for 4–5 hours.

-

IPC (In-Process Control): HPLC should show <0.5% starting diketone.[3]

-

-

Work-up & Crystallization (The Purification Engine):

-

Cool to 20°C. Separate phases. Wash organic layer with 5% NaHCO3 (remove trace acid).

-

Distill Ethyl Acetate down to 30% volume.

-

Add Toluene (300 mL) as an anti-solvent at 60°C.

-

Seeding: Add seed crystals (0.1 wt%) at 50°C to induce controlled nucleation.

-

Cool to 0–5°C over 2 hours. Filter and wash with cold toluene.

-

Outcome: This protocol typically yields >85% isolated yield with >99.8% isomeric purity, effectively rejecting the soluble 1,3-isomer in the mother liquor [3].

Protocol B: The Enaminone Route (Absolute Regiocontrol)

Application: When the Knorr synthesis yields inseparable mixtures (e.g., alkyl-substituted pyrazoles). Strategy: Convert the ketone to an enaminone intermediate. This desymmetrizes the electrophile, forcing the hydrazine to attack the specific carbon attached to the leaving group (dimethylamine).

Workflow Diagram

Protocol Highlights

-

Enaminone Formation: React the methyl ketone with DMF-DMA (1.2 equiv) at reflux. Methanol is a byproduct; removing it via a Dean-Stark trap drives conversion.

-

Cyclization: The enaminone is often isolated as a solid (stable). Reacting this with hydrazine in ethanol/acetic acid forces the terminal

of the hydrazine to attack the carbon bearing the

Process Safety & Engineering Controls

Hydrazines are among the most hazardous reagents in synthesis. Scale-up requires rigorous engineering controls.

Thermal Hazard Management

Hydrazine condensations are exothermic.[4] A typical adiabatic temperature rise (

Safety Table: Hazard Mitigation

| Hazard | Risk Level | Engineering Control |

| Thermal Runaway | High | Semi-batch operation: Never add hydrazine all at once. Use dosing pumps interlocked with reactor temperature sensors. |

| Toxicity | High | Use closed-system transfer devices (CSTD). Avoid open manway charging. Monitor air for hydrazine vapors (<0.01 ppm limit). |

| Instability | Medium | Base Stabilization: Adding mild bases (e.g., Sodium Acetate) can increase the onset temperature of hydrazine decomposition [5]. |

| Waste Disposal | High | Quench hydrazine residues with dilute hypochlorite (bleach) before disposal. Ensure pH > 11 during quenching to avoid chloramine gas generation. |

Comparison of Synthetic Routes

| Feature | Knorr Synthesis (Protocol A) | Enaminone Route (Protocol B) | Cross-Coupling (Suzuki) |

| Regioselectivity | Variable (Substrate Dependent) | Excellent (Intrinsic) | Excellent |

| Atom Economy | High (Water byproduct) | Medium (Amine byproduct) | Low (Boronic acids/Halogens) |

| Cost | Low | Medium (DMF-DMA cost) | High (Pd catalysts) |

| Scalability | High (Industrial Standard) | High | Medium (Pd removal issues) |

References

-

Reddy, P. P., et al. (2009).[1][5] "An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor." Organic Process Research & Development.

-

BenchChem Technical Support. (2025). "Managing Regioselectivity in Substituted Pyrazole Synthesis."

-

Lupine Publishers. (2018).[6] "Crystallization and Polymorphism-Scalable Process for Celecoxib."

-

Organic Chemistry Portal. "Regioselective Synthesis of Pyrazoles."

-

Guidetti, R., et al. (2013). "Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base."[4] Organic Process Research & Development.

Disclaimer: This document is for informational purposes for trained professionals. Always perform a specific Process Hazard Analysis (PHA) before scaling up any chemical reaction.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for Brominated Pyrazoles

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered with this specific class of heterocyclic compounds. The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the unique electronic properties and potential for N-H acidity in pyrazoles can present distinct challenges.[1][2][3] This resource provides in-depth, experience-driven advice to navigate these complexities and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns when working with Suzuki coupling of brominated pyrazoles.

Q1: Why is my Suzuki coupling with a brominated pyrazole giving low to no yield?

A: Low yields in Suzuki couplings of brominated pyrazoles can stem from several factors. One of the most common issues is catalyst inhibition or deactivation.[1] The nitrogen atoms in the pyrazole ring can coordinate to the palladium catalyst, reducing its activity.[4] Additionally, if the pyrazole has a free N-H group, its acidity can interfere with the reaction, especially under basic conditions.[1] Other potential causes include suboptimal choice of catalyst, ligand, base, or solvent for your specific substrates.

Q2: Should I protect the N-H group of my pyrazole before the coupling reaction?

A: While not always mandatory, N-protection can significantly improve reaction outcomes, particularly for pyrazoles with acidic N-H protons.[1][5] Protection prevents the formation of unreactive pyrazolate anions that can inhibit the catalyst.[1] Common protecting groups like Boc (tert-butyloxycarbonyl) can be effective, and in some cases, may even be removed under the reaction conditions, simplifying the overall synthetic sequence.[5] However, successful couplings with unprotected N-H pyrazoles have been reported, often requiring careful optimization of the reaction conditions, including the use of specific catalyst systems.[1]

Q3: What is the best palladium catalyst and ligand combination for this reaction?

A: There is no single "best" combination, as the optimal choice depends on the specific brominated pyrazole and boronic acid partner. However, for nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands are often beneficial.[6] Ligands like XPhos and other Buchwald-type ligands have shown success in coupling N-H containing azoles.[1][6] Palladium precatalysts, which are more stable and lead to the controlled generation of the active Pd(0) species, are also a good choice.[1] In some cases, palladium-N-heterocyclic carbene (NHC) complexes can also be highly effective.[7]

Q4: How do I choose the right base and solvent?

A: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid for transmetalation.[7][8] For brominated pyrazoles, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4][9] The choice of base can influence the reaction rate and the prevalence of side reactions. The solvent system often consists of an organic solvent like dioxane, THF, or toluene, frequently with the addition of water.[4][10] The presence of water can be critical for the activity of certain catalyst systems and for solubilizing the base.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the Suzuki coupling of brominated pyrazoles.

Problem 1: Low to No Conversion of Starting Material

| Potential Cause | Explanation & Solution |

| Catalyst Inactivation | The nitrogen atoms of the pyrazole can coordinate to the palladium center, leading to catalyst deactivation.[4] This is particularly problematic with unprotected N-H pyrazoles.[1] Solution: 1. Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). 2. Switch to a more robust catalyst system, such as a palladium precatalyst with a bulky phosphine ligand (e.g., XPhos Pd G3).[1] 3. Consider protecting the pyrazole nitrogen with a group like Boc or SEM.[5] |

| Inefficient Oxidative Addition | The C-Br bond of the pyrazole may not be sufficiently reactive for the oxidative addition step, which is often the rate-determining step.[11] Solution: 1. Increase the reaction temperature. 2. Use a more electron-rich ligand to promote oxidative addition. |

| Poor Boronic Acid Activation | The chosen base may not be effective at activating the boronic acid for transmetalation.[7][8] Solution: 1. Screen different bases, such as K₃PO₄, Cs₂CO₃, or even organic bases like triethylamine in some cases. 2. Ensure the base is sufficiently soluble in the reaction medium; the addition of water can sometimes help. |

Problem 2: Formation of Side Products

| Side Product | Explanation & Mitigation Strategy |

| Homocoupling of Boronic Acid | This occurs when two molecules of the boronic acid couple to form a biaryl byproduct. Mitigation: 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen, which can promote homocoupling. 2. Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess. |

| Protodeboronation | The boronic acid reacts with a proton source (e.g., water) to replace the boron group with a hydrogen atom. This is more common with electron-deficient boronic acids.[4] Mitigation: 1. Use anhydrous solvents and reagents if possible. 2. Choose a base that is less prone to hydrolysis. 3. Minimize reaction time and temperature. |

| Dehalogenation of Bromopyrazole | The bromine atom on the pyrazole is replaced by a hydrogen atom. This can be a significant issue with unprotected pyrrole and pyrazole systems.[5] Mitigation: 1. Protect the N-H group of the pyrazole.[5] 2. Use a milder base. 3. Optimize the catalyst and ligand system. |

Troubleshooting Workflow

Caption: A decision tree for troubleshooting Suzuki coupling reactions of brominated pyrazoles.

Optimized Protocols & Methodologies

The following protocols are starting points for the optimization of Suzuki coupling reactions with brominated pyrazoles. It is crucial to adapt these conditions based on the specific substrates and analytical results.

General Protocol for a Screening Reaction

This protocol is designed for initial screening to determine the feasibility of a coupling.

-

Reagent Preparation:

-

To an oven-dried vial equipped with a magnetic stir bar, add the brominated pyrazole (1.0 mmol), arylboronic acid (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).

-

-

Catalyst Addition:

-

In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and ligand if necessary.

-

-

Reaction Setup:

-

Add the catalyst to the vial containing the substrates and base.

-

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

-

Add the solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Parameter Optimization Summary Table

The following table summarizes key parameters and their typical ranges for optimization.[12]

| Parameter | Recommended Starting Point | Optimization Range | Rationale & Key Considerations |

| Palladium Catalyst | Pd(PPh₃)₄ or a Pd(II) precatalyst with a Buchwald ligand | Pd₂(dba)₃, Pd(OAc)₂, various Pd precatalysts | Precatalysts can offer better stability and controlled generation of the active Pd(0) species.[1] |

| Ligand | XPhos, SPhos, or other bulky, electron-rich phosphines | Buchwald ligands, N-heterocyclic carbenes (NHCs) | Ligand choice is critical for stabilizing the catalyst and promoting oxidative addition and reductive elimination.[13] |

| Catalyst Loading | 2-5 mol% | 0.5-10 mol% | Higher loadings may be necessary for challenging substrates, but lower loadings are more cost-effective. |

| Base | K₃PO₄ or K₂CO₃ | Cs₂CO₃, Na₂CO₃, KF, organic bases | The base activates the boronic acid.[8] Stronger bases may be needed for less reactive boronic acids. |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene, DMF, THF, often with water | The solvent affects the solubility of reagents and the stability of the catalyst. |

| Temperature | 80 °C | 50-120 °C | Higher temperatures can increase reaction rates but may also lead to more side products. |

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational optimization. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By systematically addressing the variables outlined in this guide, from the fundamental choice of reagents to a structured troubleshooting approach, researchers can significantly improve the success rate and efficiency of Suzuki-Miyaura couplings with challenging brominated pyrazole substrates.

References

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Retrieved from [Link]

-

YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

National Institutes of Health. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

-

An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025, August 7). Retrieved from [Link]

-

YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling | Request PDF. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Retrieved from [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 13. pubs.rsc.org [pubs.rsc.org]

Technical Support Center: Bromination of Dimethylpyrazole

Welcome to the technical support center for the synthesis of brominated dimethylpyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Brominated pyrazoles are critical building blocks in the development of pharmaceuticals and agrochemicals, prized for their utility in cross-coupling reactions.[1]

However, the bromination of the dimethylpyrazole scaffold, while seemingly straightforward, is often complicated by a variety of side reactions that can impact yield, purity, and regioselectivity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the bromination of 3,5-dimethylpyrazole?

For 3,5-dimethylpyrazole, electrophilic substitution overwhelmingly occurs at the 4-position.[2] The pyrazole ring is an electron-rich aromatic system. The two nitrogen atoms influence the electron density distribution: the N1 nitrogen (bearing a hydrogen or substituent) is considered "pyrrole-like" and is electron-donating, while the N2 nitrogen is "pyridine-like" and is electron-withdrawing. The combined electronic effect, along with the directing influence of the two methyl groups, activates the C4 position, making it the most nucleophilic and susceptible to attack by an electrophile like "Br+". The primary product is, therefore, 4-bromo-3,5-dimethylpyrazole .[3][4][5]

Q2: Which brominating agent should I choose: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

The choice of reagent is critical and depends on the scale, desired selectivity, and safety considerations.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| N-Bromosuccinimide (NBS) | CCl₄, CH₃CN, or water; Room temp.[4][6] | Easy-to-handle crystalline solid[7], milder, often provides higher selectivity for mono-bromination, by-product (succinimide) is easily removed by aqueous wash. | Can initiate radical reactions, especially with light or radical initiators[7][8]; may require freshly recrystallized material to avoid side reactions.[9] |

| Molecular Bromine (Br₂) | Acetic acid, CH₂Cl₂, or other inert solvents. | Highly reactive, inexpensive, and readily available. | Highly corrosive and toxic fuming liquid[7], can be less selective leading to over-bromination[6], can promote oxidation side reactions.[8] |

| Other Systems (e.g., DMSO/HBr) | DMSO as both solvent and mild oxidant with HBr.[10][11] | High atom economy, avoids the use of Br₂, can offer excellent selectivity with simple workup.[10] | Requires careful temperature control to manage exotherms and selectivity. |

For most lab-scale applications, NBS is the recommended starting point due to its superior handling characteristics and generally higher selectivity.[4][7]

Q3: How do reaction parameters like solvent and temperature influence the reaction?

Solvent and temperature are key levers for controlling selectivity.

-

Solvent: The choice of solvent can influence the reactivity of the brominating agent and the reaction pathway.

-

Non-polar solvents like CCl₄ are common for NBS brominations and can favor radical pathways if not controlled.[4]

-

Polar aprotic solvents like DMF can enhance the electrophilicity of NBS and promote high selectivity for the desired aromatic substitution.[9]

-

Water can also be used as a solvent for pyrazole halogenation, offering a greener alternative under mild conditions.[4][6]

-

-

Temperature: Temperature control is crucial for preventing side reactions.

-

Low Temperatures (0 °C to RT): Generally recommended for electrophilic aromatic bromination to minimize over-bromination and decomposition.

-

Elevated Temperatures (>80 °C): Interestingly, in some specific cases, such as the oxidation of pyrazolines to pyrazoles with bromine, higher temperatures can increase selectivity by preventing the bromination of ring substituents.[12] However, for the direct bromination of an already aromatic pyrazole, lower temperatures are typically safer. The rate of bromination is strongly dependent on temperature.[13]

-

Troubleshooting Guide

Problem 1: My reaction is producing significant amounts of a di-brominated by-product.

Primary Cause: This is a classic case of over-bromination, where the initially formed mono-bromo product reacts further. This is more common with highly reactive agents like Br₂ or when using an excess of the brominating agent.[1]

Solutions:

-

Control Stoichiometry: Use no more than 1.0 equivalent of the brominating agent (e.g., NBS). It can be beneficial to use a slight sub-stoichiometric amount (e.g., 0.95 eq) and accept a small amount of unreacted starting material, which is often easier to separate than the di-bromo species.

-

Lower the Temperature: Perform the reaction at 0 °C or even lower to reduce the rate of the second bromination, which typically has a higher activation energy.

-

Slow Addition: Add the brominating agent slowly as a solution to the dimethylpyrazole mixture. This keeps the instantaneous concentration of the brominating agent low, favoring the more reactive starting material over the less reactive mono-bromo product.

-

Change Reagent: Switch from Br₂ to the milder NBS.

Problem 2: I am observing bromination on the methyl groups instead of, or in addition to, the pyrazole ring.

Primary Cause: Bromination of a methyl group adjacent to an aromatic ring (benzylic/allylic bromination) proceeds through a radical mechanism.[7] This side reaction is often initiated by light or radical initiators (like AIBN) and is a well-known reactivity pathway for NBS.[9]

Solutions:

-

Exclude Light: Run the reaction in a flask wrapped in aluminum foil.

-

Avoid Radical Initiators: Ensure your reaction setup does not include AIBN, benzoyl peroxide, or other radical sources.

-

Purify Reagents: Old bottles of NBS may contain radical-promoting impurities. Use freshly recrystallized NBS.

-

Choose a Polar Solvent: Solvents like DMF or acetonitrile can favor the ionic, electrophilic substitution pathway over the radical pathway.

Problem 3: My reaction is very slow or stalls, leaving significant unreacted starting material.

Primary Cause: The pyrazole ring may not be sufficiently nucleophilic under the chosen conditions, or the brominating agent may be too weak.

Solutions:

-

Consider a Catalyst: For less reactive systems, a mild Lewis or Brønsted acid can be used to activate the brominating agent. However, this must be done cautiously as it can also increase the rate of side reactions.

-

Increase Temperature (Carefully): Gradually increasing the reaction temperature may improve the rate. Monitor the reaction closely by TLC or LCMS to ensure side products do not begin to form.

-

Deprotonation: The pyrazolate anion is significantly more nucleophilic than neutral pyrazole.[6] Adding a non-nucleophilic base can accelerate the reaction, but this must be compatible with the brominating agent (e.g., NBS can react with some bases).

Problem 4: Purification is difficult, and I cannot separate my product from a persistent impurity.

Primary Cause: Isomeric by-products (e.g., 3,4-dimethyl-5-bromopyrazole) or other impurities may have very similar physical properties to the desired 4-bromo-3,5-dimethylpyrazole. Some brominated intermediates can also be thermally labile, making purification by distillation or high-temperature chromatography challenging.[14]

Solutions:

-

Acid Salt Crystallization: A highly effective but often overlooked technique is to purify the product via its acid addition salt. By dissolving the crude mixture in an organic solvent and adding an acid (e.g., HCl, H₂SO₄), the desired pyrazole salt may selectively crystallize, leaving by-products in the mother liquor.[15] The pure free base can then be recovered by neutralization.

-

Specialized Chromatography: If the product is thermally sensitive, use a less reactive stationary phase like alumina instead of silica gel. A specific elution system, such as petroleum ether/ethyl ether/methylene chloride/ethyl acetate, has been reported for purifying thermally labile pyrazole derivatives.[14]

-

Trituration: If the product is crystalline and the impurities are oily, trituration with a solvent in which the product is sparingly soluble (e.g., cold hexanes or diethyl ether) can be an effective purification method.

Visualized Mechanisms & Workflows

Mechanism 1: Desired Electrophilic Bromination

Caption: Key side reactions include over-bromination and radical-mediated bromination.

Workflow 3: Troubleshooting Decision Tree

Caption: A logical workflow to diagnose and solve common bromination issues.

Experimental Protocols

Protocol 1: Selective Mono-bromination of 3,5-Dimethylpyrazole with NBS

This protocol is adapted from literature procedures for the selective C4-halogenation of pyrazoles. [4][6] Materials:

-

3,5-Dimethylpyrazole

-

N-Bromosuccinimide (NBS), recrystallized

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and protected from light (wrapped in foil), dissolve 3,5-dimethylpyrazole (1.0 eq) in anhydrous CCl₄ (or CH₃CN) to a concentration of approximately 0.5 M.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of NBS (0.98 eq) in the same solvent.

-

Add the NBS solution dropwise to the stirred dimethylpyrazole solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LCMS.

-

Once the starting material is consumed, filter the reaction mixture to remove the succinimide by-product.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated Na₂S₂O₃ (to quench any remaining bromine), saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromo-3,5-dimethylpyrazole.

-

Purify further by recrystallization or chromatography as needed.

Protocol 2: Purification of Brominated Dimethylpyrazole via Acid Salt Crystallization

This protocol is based on the general principle of purifying pyrazoles via their acid salts. [15] Procedure:

-

Dissolve the crude brominated dimethylpyrazole product in a minimum amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture like isopropanol/hexanes).

-

While stirring, slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or concentrated aqueous HCl) dropwise until precipitation is complete.

-

Stir the resulting slurry at room temperature or in an ice bath for 30 minutes to maximize crystallization.

-

Collect the solid hydrochloride salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.

-

To recover the free base, dissolve the salt in water and add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is alkaline (pH > 8).

-

Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the purified 4-bromo-3,5-dimethylpyrazole.

References

-

Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. MDPI. [Link]

-

Bromination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. PubMed. [Link]

-

Unit 4 Pyrazole. Slideshare. [Link]

-

Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. [Link]

- WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]

-

Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

-

Halogenation of Pyrazoles Using N -Halosuccinimides in CCl 4 and in Water. ResearchGate. [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

-

The Bromination of Pyrazabole. DTIC. [Link]

-